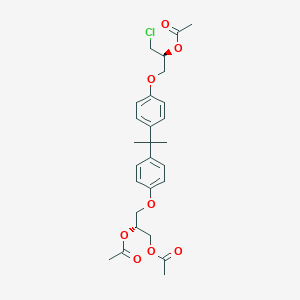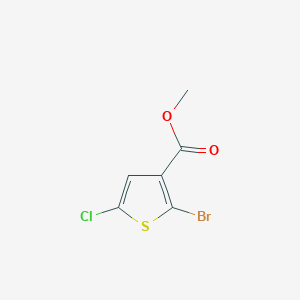![molecular formula C15H8N2O3 B13130902 2h-Benzo[c]pyrano[2,3-f]cinnoline-2,5(7h)-dione CAS No. 87148-06-9](/img/structure/B13130902.png)
2h-Benzo[c]pyrano[2,3-f]cinnoline-2,5(7h)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2h-Benzo[c]pyrano[2,3-f]cinnoline-2,5(7h)-dione is a heterocyclic compound that features a fused ring system combining elements of benzene, pyran, and cinnoline
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2h-Benzo[c]pyrano[2,3-f]cinnoline-2,5(7h)-dione typically involves multicomponent reactions. One common method is the one-pot synthesis, which combines various starting materials in a single reaction vessel. For instance, a three-component reaction involving 2-chloroquinoline-3-carbaldehyde, 2-chlorobenzo[h]quinoline-3-carbaldehyde, and 1-phenyl-2-(1,1,1-triphenyl-λ5-phosphanylidene)ethan-1-one (Wittig reagent) with active methylene compounds such as benzoylacetonitrile, dimedone, or 4-hydroxycoumarin can be used . This reaction proceeds through a series of steps including Michael addition and intramolecular cyclization.
Industrial Production Methods
For example, the use of copper oxide quantum dot-modified magnetic silica mesoporous nanoparticles as catalysts under mild thermal conditions has been explored for similar compounds .
Analyse Chemischer Reaktionen
Types of Reactions
2h-Benzo[c]pyrano[2,3-f]cinnoline-2,5(7h)-dione can undergo various chemical reactions including:
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives, while reduction could produce more saturated compounds.
Wissenschaftliche Forschungsanwendungen
2h-Benzo[c]pyrano[2,3-f]cinnoline-2,5(7h)-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing into its potential as a therapeutic agent due to its unique structural properties.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 2h-Benzo[c]pyrano[2,3-f]cinnoline-2,5(7h)-dione involves its interaction with various molecular targets. These interactions can affect pathways involved in cellular signaling, enzyme activity, and other biochemical processes. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it could interact with nucleic acids and proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzo[h]pyrano[2,3-b]quinoline: This compound has a similar fused ring system and is synthesized via similar multicomponent reactions.
Pyrano[2,3-c]pyrazole: This compound also features a pyran ring fused with another heterocycle and has been studied for its biological activities.
Uniqueness
2h-Benzo[c]pyrano[2,3-f]cinnoline-2,5(7h)-dione is unique due to its specific ring fusion pattern, which imparts distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological molecules, making it a valuable compound for research in various fields.
Eigenschaften
CAS-Nummer |
87148-06-9 |
|---|---|
Molekularformel |
C15H8N2O3 |
Molekulargewicht |
264.23 g/mol |
IUPAC-Name |
5-hydroxychromeno[7,8-c]cinnolin-2-one |
InChI |
InChI=1S/C15H8N2O3/c18-12-7-11-14(15-9(12)5-6-13(19)20-15)8-3-1-2-4-10(8)16-17-11/h1-7,18H |
InChI-Schlüssel |
HOWXIQTULPZBGN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C4C(=C(C=C3N=N2)O)C=CC(=O)O4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


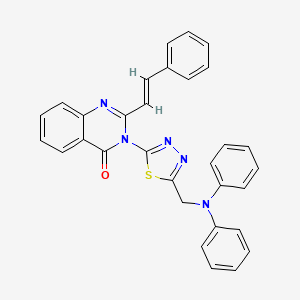

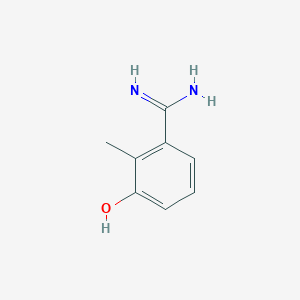
![7,18-Di(undecan-6-yl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13130859.png)
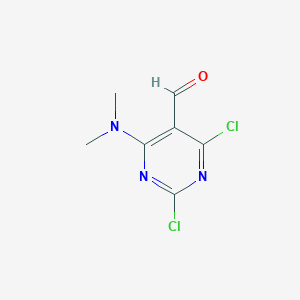



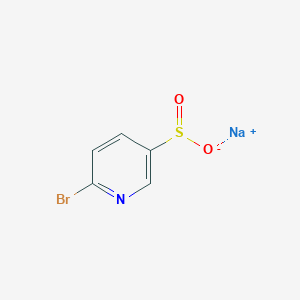
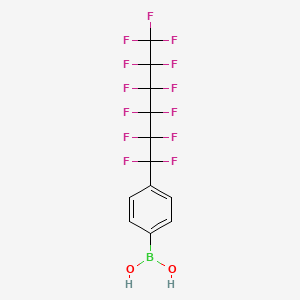
![1-[9-(2-Methylphenyl)-9H-fluoren-9-YL]ethan-1-one](/img/structure/B13130893.png)
